molecular formula C14H14BrN7O2 B14603025 4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1) CAS No. 60662-08-0

4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)

Cat. No.: B14603025
CAS No.: 60662-08-0
M. Wt: 392.21 g/mol
InChI Key: LOPPZTXKPKCDSI-UHFFFAOYSA-N
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Description

4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid–hydrogen bromide (1/1) is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an imino group, and a benzoic acid moiety. It is often used in research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid–hydrogen bromide involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the pteridine ring, followed by the introduction of the amino and imino groups. The final step involves the coupling of the pteridine derivative with benzoic acid, followed by the addition of hydrogen bromide to form the salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid–hydrogen bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further research and development.

Scientific Research Applications

4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid–hydrogen bromide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid–hydrogen bromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.

    Folic Acid: Shares structural similarities and is involved in similar biochemical pathways.

    Aminopterin: Another compound with a pteridine ring, used in cancer treatment.

Uniqueness

4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid–hydrogen bromide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to form various derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

60662-08-0

Molecular Formula

C14H14BrN7O2

Molecular Weight

392.21 g/mol

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid;hydrobromide

InChI

InChI=1S/C14H13N7O2.BrH/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);1H

InChI Key

LOPPZTXKPKCDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.Br

Origin of Product

United States

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